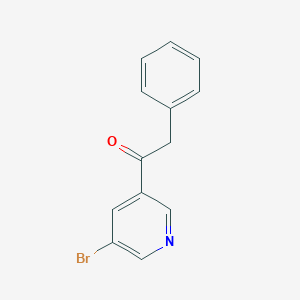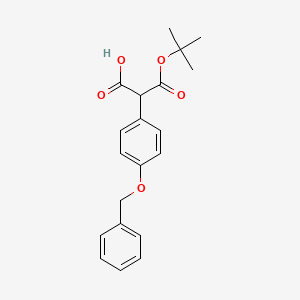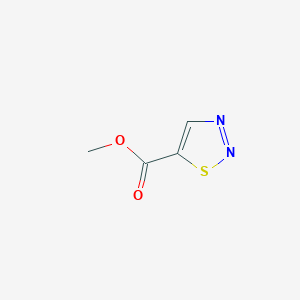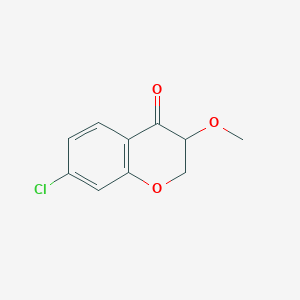
1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a phenyl group attached to the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one typically involves the reaction of acetophenone with 5-bromo-3-pyridincarboxyaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学研究应用
1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-(5-Bromopyridin-3-yl)methanamine: This compound shares the bromopyridine moiety but differs in the attached functional group.
5-Bromopyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of the ethanone moiety.
Uniqueness: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is unique due to its specific combination of the bromopyridine and phenylethanone moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
属性
分子式 |
C13H10BrNO |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H10BrNO/c14-12-7-11(8-15-9-12)13(16)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChI 键 |
TXIWSJBGCKZRAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)

![3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15234103.png)




![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)


